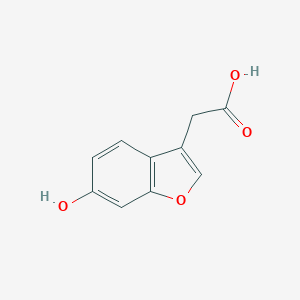

2-(6-hydroxybenzofuran-3-yl)acetic Acid

Descripción

Contextualization within Benzofuran (B130515) Chemistry Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a core structure in a vast number of both naturally occurring and synthetic molecules. medcraveonline.com The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.org This has led to the development of numerous benzofuran derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. medcraveonline.comrsc.orgrsc.org

Research in benzofuran chemistry is dynamic, with ongoing efforts to devise novel and efficient synthetic routes to create diverse derivatives. acs.org The academic interest in compounds like 2-(6-hydroxybenzofuran-3-yl)acetic acid stems from the desire to functionalize the core benzofuran structure to explore and modulate biological activity. The hydroxyl (-OH) group at the 6-position and the acetic acid (-CH2COOH) group at the 3-position of this specific molecule offer reactive sites for further chemical modifications, making it a versatile building block for creating libraries of new compounds for biological screening.

Significance of the Benzofuran Acetic Acid Moiety in Biomedical Research

The inclusion of an acetic acid group on the benzofuran ring is of particular interest in biomedical research. The carboxylic acid function can participate in various chemical reactions, allowing for the attachment of different pharmacophores to the benzofuran core. This versatility is crucial in the field of drug discovery, where structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound.

Derivatives of benzofuran-3-acetic acid have been investigated for their potential as anti-inflammatory agents. Furthermore, the acetic acid moiety can be converted into other functional groups, such as amides and esters, which can significantly alter the compound's physicochemical properties and its interaction with biological targets. For instance, the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide has been documented, a process that starts from this compound. This highlights the role of the parent acid as a key intermediate in the generation of new chemical entities for further study.

The broader class of benzofuran derivatives has shown promise in various therapeutic areas. They are known to exhibit a range of biological activities, which provides a strong rationale for the continued investigation of novel benzofuran-containing compounds.

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | rsc.orgrsc.org |

| Antiviral | medcraveonline.comrsc.org |

| Antitumor | rsc.orgrsc.org |

| Anti-inflammatory | medcraveonline.com |

| Antioxidant | rsc.org |

This table is for illustrative purposes and highlights the diverse potential of the broader benzofuran class.

While specific, in-depth research on the bioactivity of this compound itself is limited in the reviewed literature, its role as a foundational molecule in the synthesis of potentially bioactive compounds is clear. The continued exploration of derivatives originating from this scaffold is a testament to the enduring significance of the benzofuran acetic acid moiety in the quest for new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMXZWJZCWCPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366559 | |

| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69716-04-7 | |

| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 6 Hydroxybenzofuran 3 Yl Acetic Acid

Established Synthetic Routes for 2-(6-Hydroxybenzofuran-3-yl)acetic Acid

The synthesis of this compound can be achieved through several established pathways, each employing different strategies for the formation of the benzofuran (B130515) core and the installation of the requisite functional groups.

Alkylation of Phenol (B47542) Derivatives

The alkylation of phenol derivatives serves as a foundational strategy for building the benzofuran skeleton. These methods often involve the ortho-functionalization of a phenol, which then undergoes cyclization. A notable approach is the dehydrative C-H alkylation and alkenylation of phenols with alcohols, catalyzed by a well-defined cationic Ru-H complex. nih.govorganic-chemistry.orgresearchgate.net This method allows for the formation of ortho-substituted phenol products which are precursors to benzofurans. nih.govorganic-chemistry.org The reaction exhibits a broad substrate scope and generates water as the only byproduct. organic-chemistry.org For instance, the reaction of a phenol with a 1,2-diol can lead to a benzofuran derivative through a sequence of dehydrative C-H alkenylation and annulation. nih.govorganic-chemistry.org

Another classical approach involves the O-alkylation of phenols. Carboxylic acids, such as mono-, di-, or trichloroacetic acid, can act as catalysts in the reaction between a phenolic compound and an alkylating agent, typically at temperatures below 150°C. google.com This process is fundamental in creating ether linkages that can be precursors for intramolecular cyclization to form the furan (B31954) ring.

| Alkylation Method | Catalyst/Reagent | Key Features | Reference |

| Dehydrative C-H Alkylation | Cationic Ru-H complex | Forms ortho-substituted phenols from phenols and alcohols; water is the only byproduct. | nih.govorganic-chemistry.org |

| O-Alkylation | Carboxylic acids (e.g., trichloroacetic acid) | Catalyzes the reaction of phenols with alkylating agents to form ethers. | google.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, offers powerful and versatile methods for constructing the benzofuran scaffold. nih.govnih.gov The Sonogashira coupling is a widely employed reaction, typically involving the coupling of an o-iodophenol with a terminal alkyne, followed by an electrophilic cyclization to yield the benzofuran ring. organic-chemistry.orgrsc.org This tandem process is efficient for creating 2,3-disubstituted benzofurans under mild conditions. organic-chemistry.org

Various palladium-catalyzed strategies have been developed that avoid the use of copper co-catalysts. These often involve a cascade reaction, combining multiple bond-forming events in a single pot to rapidly build molecular complexity. nih.gov For example, a palladium-catalyzed cascade reaction can be used for the synthesis of 2-benzoylbenzofurans. nih.gov Rhodium-catalyzed C-H and C-C bond activation has also been reported for the synthesis of dihydrobenzofuran derivatives. nih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Sonogashira Coupling / Cyclization | rsc.org |

| Palladium(II) acetate (B1210297) / Copper(I) iodide | 2-Ethynylphenol, (E)-1,2-Diiodoalkenes | Coupling / Cyclization | organic-chemistry.org |

| [Pd(cinnamyl)Cl]₂ / MeSO₃H | 2-Hydroxyphenyl-substituted enone, Diazo compound | Intramolecular Condensation | nih.gov |

| Pd(OAc)₂ / Ag₂CO₃ | Indole, Substituted Thiophene | C-H/C-H Coupling | mdpi.com |

Cyclization Reactions for Benzofuran Core Formation

The formation of the benzofuran core is the crucial step in the synthesis, and numerous cyclization strategies have been developed. These can be broadly categorized based on the reaction conditions and the nature of the precursor.

Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) is a common reagent for catalyzing the cyclization of acetal (B89532) precursors to form the benzofuran core. wuxiapptec.com This reaction proceeds via protonation, elimination of an alcohol to form an oxonium ion, and subsequent intramolecular nucleophilic attack by the phenyl ring. wuxiapptec.com

Base-Promoted Cyclization : A novel and efficient method involves the base-promoted cyclization of o-alkynylphenols. nih.gov Using a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF, this method provides good yields and avoids the need for expensive or sensitive transition-metal catalysts. nih.gov

Oxidative Cyclization : o-Allyl phenols can undergo Wacker-type oxidative cyclization catalyzed by PdCl₂ to yield methyl benzofurans. rhhz.net This reaction can also proceed in the presence of copper salts without the need for molecular oxygen. rhhz.net Another approach uses hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

Side-Chain Introduction and Modification

Once the 6-hydroxybenzofuran (B80719) core is established, the acetic acid side chain must be introduced at the C3 position. A particularly effective method for achieving this involves the alkali-mediated rearrangement of 4-(halomethyl)coumarins. researchgate.net This two-step synthesis starts from phenols, which are converted to the corresponding 4-(halomethyl)coumarin. Subsequent treatment with alkali induces a rearrangement, proceeding through an α,β-unsaturated acid intermediate, to yield the desired benzofuran-3-acetic acid. researchgate.net

Another strategy involves synthesizing benzofuran-2-carboxylic acid and installing the 8-aminoquinoline (B160924) (8-AQ) auxiliary group. This allows for palladium-catalyzed C-H functionalization at the C3 position, for example, with aryl iodides. The auxiliary group can then be removed via hydrolysis with sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding carboxylic acid. nih.gov

Coumarin (B35378) Hydrolysis Approaches

The structural relationship between coumarins and 2-(hydroxy-phenyl)acetic acids provides a synthetic pathway based on coumarin ring hydrolysis and rearrangement. A key method involves the synthesis of benzofuran-3-acetic acids from phenols via an alkali-mediated rearrangement of 4-(halomethyl)coumarins. researchgate.net This transformation is essentially a restructuring of the coumarin framework into the benzofuran-3-acetic acid system. The general principle of coumarin ring hydrolysis can be achieved with a strong base, which opens the lactone ring. researchgate.net Depending on the substituents, subsequent reactions can lead to cyclization into a benzofuran ring. For example, the reaction of 4-bromomethylcoumarins with hydrazine (B178648) hydrate (B1144303) has been shown to lead to ring transformation, forming pyridazinones, highlighting the reactivity of the coumarin system towards rearrangement. researchgate.net

Decarboxylation of Benzofuran-2-carboxylic Acids

Decarboxylation offers a strategic method to remove a carboxylic acid group, which can be used as a directing or activating group during synthesis. A synthetic route to a 3-substituted benzofuran could involve a precursor with a carboxylic acid at the C2 position. After the desired modifications at C3 are complete, the C2-carboxyl group can be removed. The protodecarboxylation of heteroaromatic carboxylic acids can be efficiently catalyzed by systems such as Ag₂CO₃ and acetic acid in DMSO, or by using copper(I) oxide and 1,10-phenanthroline (B135089) under microwave irradiation. organic-chemistry.orgorganic-chemistry.org This method allows for the selective removal of a carboxyl group, which can be a crucial final step in a synthetic sequence. organic-chemistry.org While direct application to this compound synthesis from a dicarboxylic precursor is specific, the general methodology is well-established for aromatic systems. organic-chemistry.org

Demethylation of Methoxybenzofuran Precursors

The synthesis of this compound is often achieved through the demethylation of its methoxy (B1213986) precursor, 2-(6-methoxybenzofuran-3-yl)acetic acid. This transformation is a crucial step in the synthesis of various biologically active compounds where a free hydroxyl group is required. Several reagents can be employed for this purpose, with the choice depending on the scale of the reaction and the presence of other functional groups.

A common method involves the use of strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. This reagent is highly effective for cleaving aryl methyl ethers. Another effective method is the use of nucleophilic demethylating agents. For instance, sodium 1-dodecanethiolate in a high-boiling solvent like N,N-dimethylformamide (DMF) can be used to cleave the methyl ether bond. ijpcbs.com This method is particularly suitable for larger scale syntheses due to its cost-effectiveness and relatively safer reaction conditions compared to highly reactive reagents like BBr₃.

| Reagent | Solvent | Temperature | Remarks |

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | Highly effective but requires careful handling due to its reactivity and moisture sensitivity. |

| Sodium 1-dodecanethiolate | N,N-Dimethylformamide (DMF) | 120-130 °C | A safer and more scalable alternative, suitable for industrial applications. ijpcbs.com |

Derivatization Strategies of this compound

The presence of three key reactive sites—the carboxylic acid, the phenolic hydroxyl group, and the electron-rich benzofuran ring—makes this compound a versatile building block for the synthesis of a wide array of derivatives.

Esterification Reactions for Carboxylic Acid Modification

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). caltech.edu The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. buchler-gmbh.com

| Alcohol | Catalyst | Reaction Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 2-(6-hydroxybenzofuran-3-yl)acetate |

| Ethanol | TsOH | Reflux, Dean-Stark trap | Ethyl 2-(6-hydroxybenzofuran-3-yl)acetate |

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification at the Hydroxyl Group (e.g., Williamson Ether Synthesis)

The phenolic hydroxyl group at the 6-position of the benzofuran ring can be alkylated to form ethers via the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (or another electrophile with a good leaving group) in an Sₙ2 reaction. nih.gov

Common bases used for the deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov The choice of base and solvent depends on the reactivity of the alkylating agent and the desired reaction conditions. For instance, a strong base like NaH is typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF, while weaker bases like K₂CO₃ are often used in polar aprotic solvents such as acetone (B3395972) or acetonitrile. nih.gov

| Alkyl Halide | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetone | 2-(6-methoxybenzofuran-3-yl)acetic acid |

| Benzyl bromide | NaH | THF | 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid |

| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 2-(6-(2-ethoxy-2-oxoethoxy)benzofuran-3-yl)acetic acid |

Oxidation and Reduction Reactions of Functional Groups

The functional groups of this compound can be selectively oxidized or reduced to introduce further chemical diversity.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol, 2-(6-hydroxybenzofuran-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. researchgate.netmdpi.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. researchgate.net

Oxidation: While the benzofuran ring is generally susceptible to oxidation, selective oxidation of the hydroxyl group or the benzylic position of the acetic acid side chain can be challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are likely to lead to ring-opening or over-oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), could potentially oxidize the hydroxyl group to a quinone, although this reactivity is highly dependent on the specific substrate and reaction conditions. libretexts.orgmasterorganicchemistry.com There is limited specific literature on the controlled oxidation of this particular molecule.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system is electron-rich and readily undergoes electrophilic aromatic substitution reactions. The hydroxyl group at the 6-position is an activating, ortho-, para-directing group. The ether oxygen of the furan ring also activates the ring, particularly at the 2-position. For 3-substituted benzofurans, electrophilic attack is generally favored at the 2, 4, or 7-positions. The precise location of substitution on this compound will be influenced by the directing effects of both the 6-hydroxyl group and the 3-acetic acid side chain.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org For 6-hydroxybenzofuran derivatives, formylation is expected to occur at one of the activated ortho or para positions to the hydroxyl group, likely the 5- or 7-position.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. zenodo.org Phenols are excellent substrates for this reaction. With this compound, the Mannich reaction, using formaldehyde (B43269) and a secondary amine (e.g., dimethylamine, piperidine), would likely lead to substitution at the 5- or 7-position. buchler-gmbh.com

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | DMF, POCl₃ | 2-(5-formyl-6-hydroxybenzofuran-3-yl)acetic acid or 2-(7-formyl-6-hydroxybenzofuran-3-yl)acetic acid |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 2-(6-hydroxy-5-((dimethylamino)methyl)benzofuran-3-yl)acetic acid or 2-(6-hydroxy-7-((dimethylamino)methyl)benzofuran-3-yl)acetic acid |

Introduction of Heterocyclic Substituents

The carboxylic acid functionality of this compound serves as a convenient handle for the introduction of various heterocyclic substituents, often through the formation of an amide bond followed by cyclization reactions.

Thiazole (B1198619) Derivatives: Thiazole rings can be introduced by first converting the carboxylic acid to an amide or a more reactive species. For example, the carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. tdcommons.org The resulting 2-(6-hydroxybenzofuran-3-yl)acetyl chloride can then be reacted with an aminothiazole to form an amide linkage. researchgate.net Alternatively, the carboxylic acid can be used in a Hantzsch-type thiazole synthesis. This would involve conversion of the acetic acid side chain to an α-haloketone, which can then be condensed with a thiourea (B124793) or thioamide. ijpsonline.com

Oxazole (B20620) Derivatives: Similarly, oxazole derivatives can be synthesized. One common method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Starting from this compound, this would require amidation with an amino alcohol, followed by oxidation and cyclization. A more direct route could involve the reaction of the corresponding acid chloride with an aminoketone, followed by cyclization. researchgate.net Another approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, which could potentially be generated from the acetic acid side chain after reduction and oxidation. nih.gov

Advanced Synthetic Techniques Applied to Benzofuran Acetic Acids

Modern synthetic chemistry has seen a shift towards methodologies that offer greater efficiency and sustainability. In the context of synthesizing benzofuran acetic acids, microwave-assisted synthesis and one-pot reaction methodologies have emerged as powerful tools. These techniques aim to reduce reaction times, increase product yields, and simplify experimental procedures.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including the benzofuran core.

One prominent application of microwave assistance in the synthesis of substituted benzofurans is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization. An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions under microwave irradiation. nih.gov This method involves the reaction of a 2-iodophenol (B132878), a terminal alkyne, and an aryl iodide. The use of microwave irradiation in this process has been shown to shorten reaction times and minimize the formation of side products, leading to cleaner reactions and higher yields. nih.gov

While a direct microwave-assisted synthesis of this compound is not extensively documented, the principles of this methodology can be applied. For instance, a suitably substituted 2-iodophenol could be coupled with an appropriate terminal alkyne bearing a protected acetic acid moiety. The subsequent intramolecular cyclization, facilitated by microwave heating, would form the benzofuran ring.

The following table summarizes the results from a study on the microwave-assisted synthesis of various 2,3-disubstituted benzofurans, illustrating the efficiency of this technique. nih.gov

| Entry | 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | 2,3-Diphenylbenzofuran | 85 |

| 2 | 2-Iodo-4-methylphenol | 1-Hexyne | 4-Iodotoluene | 2-Butyl-3,6-dimethyl-benzofuran | 78 |

| 3 | 2-Iodo-6-methoxyphenol | Cyclohexylacetylene | 1-Iodo-4-methoxybenzene | 2-Cyclohexyl-3-(4-methoxyphenyl)-6-methoxybenzofuran | 91 |

| 4 | 2-Iodophenol | 3,3-Dimethyl-1-butyne | 1-Iodo-3-chlorobenzene | 2-(tert-Butyl)-3-(3-chlorophenyl)benzofuran | 82 |

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of the benzofuran scaffold, which can be adapted for the preparation of benzofuran acetic acids.

A notable example is the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid to produce substituted benzofuran-3-ylacetic acids. researchgate.net This method provides a direct route to the target scaffold in a single synthetic operation. The reaction likely proceeds through a series of tandem reactions, including a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization followed by decarboxylation.

Another versatile one-pot approach involves the reaction of phenols with α-haloketones. nih.gov This can proceed via an initial O-alkylation followed by an intramolecular cyclization, or through a Friedel-Crafts-like alkylation followed by cyclodehydration. nih.gov By choosing the appropriate starting materials, this method can be tailored to produce a variety of substituted benzofurans. For the synthesis of this compound, a hydroquinone (B1673460) derivative could be reacted with a suitable α-haloketone bearing an acetic acid or a precursor functional group in a one-pot fashion.

Furthermore, tandem reactions, such as the palladium-catalyzed Sonogashira coupling followed by cyclization, can be performed as a one-pot process. acs.org This approach combines the formation of a key carbon-carbon bond with the subsequent ring-closing step, avoiding the need to isolate the intermediate alkynylphenol.

The following table presents examples of substituted benzofuran-3-ylacetic acids synthesized via a one-pot, three-component reaction. researchgate.net

| Entry | Phenol | Arylglyoxal | Product | Yield (%) |

| 1 | 1,2,3-Trimethoxybenzene | Phenylglyoxal | 2-(4,5,6-Trimethoxybenzofuran-3-yl)acetic acid | 75 |

| 2 | 1,3-Dimethoxybenzene | 4-Methoxyphenylglyoxal | 2-(4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | 82 |

| 3 | Phenol | 4-Chlorophenylglyoxal | 2-(2-(4-Chlorophenyl)benzofuran-3-yl)acetic acid | 68 |

| 4 | Resorcinol | Phenylglyoxal | 2-(6-Hydroxy-2-phenylbenzofuran-3-yl)acetic acid | 72 |

Biological Activities and Molecular Mechanisms of 2 6 Hydroxybenzofuran 3 Yl Acetic Acid and Its Derivatives

Anti-inflammatory Efficacy and Underlying Pathways

The benzofuran (B130515) core is recognized as a "privileged scaffold" in medicinal chemistry due to its capacity to interact with multiple biological targets, including those involved in the inflammatory cascade. taylorandfrancis.com Derivatives of 6-hydroxybenzofuran (B80719) and other related structures have demonstrated notable anti-inflammatory potential through various mechanisms. ontosight.ai

Modulation of Inflammation Markers

Research into benzofuran derivatives has revealed their ability to modulate key signaling molecules and enzymes that drive the inflammatory response. Many furan (B31954) derivatives exhibit anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov For instance, certain synthetic aurone (B1235358) derivatives, which contain a benzofuran core, can suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) at the transcriptional level in macrophage cell lines stimulated by lipopolysaccharide (LPS). ijper.org

The underlying mechanisms often involve the inhibition of critical inflammatory pathways. Studies on various compounds have shown that their anti-inflammatory effects can be attributed to the inhibition of the NF-κB (nuclear factor kappa B) pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and IL-6. mdpi.comnih.govnih.gov By preventing the activation of NF-κB, these compounds can effectively down-regulate the production of a cascade of inflammatory mediators. Furthermore, some benzofuran derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govresearchgate.net

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, showed significant inhibitory activity against neutrophil respiratory burst, a key event in inflammation, with IC50 values of 4.15 µM and 5.96 µM, respectively. nih.govresearchgate.net

| Compound | Target/Assay | Activity (IC50) | Source |

|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst | 4.15 ± 0.07 µM | nih.govresearchgate.net |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst | 5.96 ± 0.37 µM | nih.govresearchgate.net |

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of benzofuran derivatives has been substantiated in various animal models of inflammation. A common model is the carrageenan-induced paw edema in rats, which is used to assess acute inflammation. In this model, several novel series of furosalicylic acids and other benzofuran-related compounds demonstrated anti-inflammatory activity comparable to the standard drug, Diclofenac. nih.gov A study on iodobenzofuran derivatives also utilized this model and found that two compounds, in particular, exhibited more potent inhibition of edema than Diclofenac, especially in the early phases of the inflammatory response. researchgate.net

Another relevant model is acetic acid-induced colitis in rats, which mimics inflammatory bowel disease. nih.govresearchgate.net Research in this area has shown that regulation of inflammatory pathways, such as the IL-6/STAT-3 axis and the NF-κB pathway, can significantly reduce colonic lesions and markers of inflammation like myeloperoxidase (MPO) activity and TNF-α expression. nih.govmdpi.comnih.govnih.gov While not tested with 2-(6-hydroxybenzofuran-3-yl)acetic acid specifically, these models are standard for evaluating the in vivo efficacy of potential anti-inflammatory agents that target these pathways. researchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

The chemical structure of 6-hydroxybenzofuran, featuring a phenolic hydroxyl group, inherently suggests potential for antioxidant activity. ontosight.ai This hydroxyl group can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. rsc.orgnih.gov Oxidative stress is implicated in the pathophysiology of numerous inflammatory and degenerative diseases. nih.gov

Free Radical Scavenging Activity

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant capacity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.com Studies on various benzofuran and furan derivatives consistently demonstrate their efficacy in these assays. jocpr.comnih.govresearchgate.net

The mechanism of action is typically attributed to the hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPL-ET) pathways. rsc.orgrsc.org The presence and position of hydroxyl groups on the aromatic ring are critical for this activity. Theoretical studies using density functional theory (DFT) on benzofuran–stilbene hybrid compounds have shown that the O–H bond is responsible for the antioxidant activity, with the specific mechanism (HAT or SPL-ET) being influenced by the solvent environment. rsc.org For many phenolic compounds, deprotonation of the hydroxyl group enhances the ease of electron donation, thereby increasing the radical scavenging capacity. nih.gov

| Compound | Assay | Activity (IC50 in µg/mL) | Source |

|---|---|---|---|

| Gallic acid hydrate (B1144303) | ABTS | 1.03 ± 0.25 | nih.gov |

| Caffeic acid | ABTS | 1.59 ± 0.06 | nih.gov |

| Quercetin | ABTS | 1.89 ± 0.33 | nih.gov |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 | nih.gov |

| Kaempferol | ABTS | 3.70 ± 0.15 | nih.gov |

Lipid Peroxidation Inhibition

Oxidative stress often leads to lipid peroxidation, a chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, causing cellular damage. mdpi.com The end-products of this process, such as malondialdehyde (MDA), are frequently used as biomarkers of oxidative damage. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Many natural and synthetic furan derivatives have been shown to reduce lipid peroxides, indicating their ability to protect cellular structures from oxidative damage. nih.gov In studies on acetic acid-induced colitis, a condition associated with significant oxidative stress, treatment with antioxidant compounds led to a significant reduction in lipid peroxidation in colon tissues, alongside a restoration of depleted antioxidant enzymes like glutathione (B108866) (GSH) and catalase (CAT). mdpi.comnih.gov This demonstrates a direct link between the antioxidant capacity of a compound and its ability to protect tissues during inflammatory conditions.

Antimicrobial and Antibacterial Activities

The benzofuran scaffold is a key component in many compounds developed for their antimicrobial properties. ijpbs.comtaylorandfrancis.comnih.gov Derivatives have been synthesized and tested against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.govresearchgate.net

The antimicrobial efficacy of benzofuran derivatives is often linked to specific structural modifications. For example, some 3-acyl-5-hydroxybenzofuran derivatives have shown activity against breast cancer cells, while other derivatives have been designed as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. nih.gov Studies have demonstrated that certain benzofuran-5-ol (B79771) derivatives possess potent antifungal activity, completely inhibiting the growth of fungal species like Candida krusei, Cryptococcus neoformans, and Aspergillus niger at minimum inhibitory concentrations (MIC) ranging from 1.6 to 12.5 µg/mL. nih.gov

Similarly, novel benzo[b]furan derivatives containing sulfonamide moieties exhibited excellent activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Some synthetic aurone derivatives, which are structurally related, have shown selective and potent antibacterial activity against both methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA). ijper.org

| Compound | Methicillin-resistant S. aureus | Multidrug-resistant E. faecalis | Source |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | 3.13 | >50 | mdpi.com |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 3.13 | 6.25 | mdpi.com |

The broad applicability of the benzofuran scaffold in developing agents against drug-sensitive and drug-resistant pathogens highlights its importance in the search for new antimicrobial drugs. taylorandfrancis.comresearchgate.net

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of bacterial strains, including the gram-positive Staphylococcus aureus and the gram-negative Escherichia coli. The core benzofuran structure is a recognized pharmacophore in the development of antimicrobial agents. researchgate.net Research has shown that specific chemical modifications to the benzofuran scaffold can significantly influence the potency and spectrum of its antibacterial activity.

For instance, certain 2-salicyloylbenzofuran derivatives, which share the core benzofuran structure, have been synthesized and evaluated for their antibacterial efficacy. nih.gov Compounds bearing a carboxylic acid functional group, a feature structurally related to the acetic acid moiety of the title compound, exhibited considerable activity against gram-positive bacteria, including methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative showed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against these strains. nih.gov However, these particular derivatives were found to be inactive against E. coli at the tested concentrations. nih.gov

Other studies on different benzofuran derivatives have also reported activity against both S. aureus and E. coli. For example, phytochemical investigations of Senecio glaucus L. yielded benzofuran derivatives that showed greater potency against S. aureus and E. coli compared to other compounds isolated from the same plant. ekb.eg The antibacterial efficacy of acetic acid itself has been documented against common wound-infecting pathogens, including E. coli and S. aureus, with a minimum inhibitory concentration (MIC) of 0.16–0.31%. nih.gov While direct MIC values for this compound are not extensively detailed in the reviewed literature, the collective findings for related benzofuran and acetic acid-containing compounds underscore the potential of this chemical class as a source of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Salicyloylbenzofurans with carboxylic acid group | Staphylococcus aureus (MSSA & MRSA) | Potent (MICs = 0.06–0.12 mM) | nih.gov |

| 2-Salicyloylbenzofurans with carboxylic acid group | Escherichia coli | Inactive | nih.gov |

| Benzofuran derivatives from Senecio glaucus | Staphylococcus aureus | Potent | ekb.eg |

| Benzofuran derivatives from Senecio glaucus | Escherichia coli | Potent | ekb.eg |

| Acetic Acid | Staphylococcus aureus & Escherichia coli | Active (MIC = 0.16–0.31%) | nih.gov |

Inhibition of Virulence Factors (e.g., E. coli DsbA Enzyme)

A significant aspect of the antibacterial potential of this compound derivatives lies in their ability to inhibit bacterial virulence factors, offering an alternative to traditional bactericidal or bacteriostatic mechanisms. One key target is the DsbA enzyme from Escherichia coli (EcDsbA), a thiol-disulfide oxidoreductase crucial for the correct folding of virulence factors in many pathogenic Gram-negative bacteria. nih.gov Inhibition of DsbA can attenuate bacterial virulence, reduce fitness in infection models, and potentially increase sensitivity to antibiotics. nih.gov

A fragment-based drug discovery approach identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit compound with affinity for EcDsbA. nih.govlatrobe.edu.au This molecule served as a scaffold for the development of more potent inhibitors. X-ray crystallography revealed that these benzofuran derivatives bind to a hydrophobic groove adjacent to the enzyme's catalytic disulfide bond. nih.govlatrobe.edu.au This binding site is critical for the interaction of DsbA with its natural substrates. nih.gov

Chemical elaboration of the initial hit at various positions on the benzofuran ring led to analogues with improved binding affinity. nih.gov For example, the substitution of the bromo group at the 6-position with alkyl ethers and the modification of the carboxylic acid moiety were explored to enhance interaction with the enzyme. nih.gov NMR studies were used to calculate the dissociation constants (KD) of these elaborated analogues, with some compounds showing KD values in the micromolar range (e.g., 326 ± 25 µM and 341 ± 57 µM). nih.govlatrobe.edu.au This line of research suggests that the benzofuran acetic acid scaffold is a promising starting point for developing a novel class of EcDsbA inhibitors that function as anti-virulence agents. nih.gov

Anticancer and Cytotoxic Effects

The benzofuran scaffold is a core component of numerous natural and synthetic compounds exhibiting significant anticancer and cytotoxic properties. nih.govscispace.com Derivatives of this compound are part of this broader class of molecules that have been investigated for their potential as cancer therapeutics. nih.govresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation

Benzofuran derivatives have been shown to effectively inhibit the proliferation of various cancer cells. nih.gov For example, certain benzofuran-2-acetic methyl ester derivatives significantly inhibited both anchorage-dependent and -independent growth of breast cancer cells. nih.gov This anti-proliferative effect was associated with the induction of G0/G1 cell cycle arrest. nih.gov Similarly, other synthetic benzofuran derivatives have demonstrated potent antiproliferation activity against a range of cancer cell lines, including hepatocellular carcinoma (HCC), lung cancer, and breast cancer. nih.gov The acetate (B1210297) component itself has also been reported to reduce the proliferation of colon cancer cells under normoxic conditions by altering cellular bioenergetics. frontiersin.org

Apoptosis Induction

In addition to halting cell proliferation, derivatives of this compound can induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on benzofuran-2-acetic ester derivatives revealed their ability to induce apoptosis in breast cancer cells. nih.gov This was evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, an elevated Bax/Bcl-2 ratio, and significant DNA fragmentation. nih.gov Other benzofuran-based compounds have also been shown to cause early apoptosis in a concentration-dependent manner in cell lines such as the triple-negative breast cancer cell line MDA-MB-468. nih.gov The induction of apoptosis is a critical mechanism for the therapeutic efficacy of many anticancer agents.

Targeting Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad range of activity. nih.gov Research has documented the efficacy of various benzofuran compounds against breast cancer (MCF-7, T47D, MDA-MB-231), hepatocellular carcinoma (HepG2, SK-Hep-1), lung cancer (A549, NCI-H23), prostate cancer (PC3), and cervical cancer (HeLa). nih.govnih.govnih.govox.ac.uk Notably, some derivatives show selectivity, inhibiting the growth of cancer cells without significantly affecting normal cells, such as MCF-10A normal breast epithelial cells. nih.gov This selectivity is a crucial attribute for the development of safer chemotherapeutic agents.

Table 2: Cytotoxic Activity of Benzofuran Derivatives Against Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound Class/Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7, T47D, MDA-MB-231 | Benzofuran-2-acetic methyl ester derivatives | Inhibition of cell growth, G0/G1 arrest, Apoptosis | nih.gov |

| Breast Cancer | MDA-MB-468 | 2-acetyl-7-phenylaminobenzofuran | Potent antiproliferation (IC50 = 0.16 μM), G2/M arrest, Apoptosis | nih.gov |

| Hepatocellular Carcinoma | HepG2 | Benzofuran derivatives | Antiproliferative activity | nih.govnih.gov |

| Hepatocellular Carcinoma | SK-Hep-1 | 3-formylbenzofuran derivatives | Growth inhibition (IC50 = 5.365 and 6.013 μM) | nih.gov |

| Lung Cancer | A549, NCI-H23 | 3-methylbenzofuran derivatives | Potent antiproliferative activity (e.g., IC50 = 1.48 μM) | nih.gov |

| Prostate Cancer | PC3 | Benzofuran derivatives | Anticancer activity | nih.gov |

| Cervical Cancer | HeLa | Benzofuran derivatives | Anticancer activity | nih.gov |

Dual Inhibition of PI3K/VEGFR2 Pathways

A sophisticated approach in modern cancer therapy involves the simultaneous targeting of multiple signaling pathways critical for tumor growth and survival. Certain benzofuran derivatives have been designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The PI3K pathway is frequently overactivated in many cancers and plays a crucial role in cell proliferation and apoptosis resistance. nih.gov Simultaneously, VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com

A novel series of benzofuran derivatives has been synthesized and shown to possess dual inhibitory effects against both PI3K and VEGFR2. nih.gov One particular compound from this series demonstrated potent inhibition of PI3K with an IC50 value of 2.21 nM and VEGFR2 with an IC50 of 68 nM. nih.gov This dual inhibition mechanism represents a highly promising strategy for cancer treatment, as it can concurrently block tumor cell proliferation and cut off the tumor's blood supply. The development of such multi-targeted agents based on the benzofuran scaffold highlights the versatility and therapeutic potential of this class of compounds. nih.gov

Neurological and Neuroprotective Potential

The benzofuran chemical framework is considered a "privileged" structure in drug discovery, offering a robust platform for developing multi-target agents against neurodegenerative diseases. nih.govfrontiersin.org Research has shown that chemical modifications on the benzofuran ring can yield compounds with significant neuroactivity. nih.govfrontiersin.org These derivatives have been found to exhibit neuroprotective effects against various insults, including excitotoxicity and oxidative stress, and to modulate key pathological pathways implicated in neurological disorders. nih.govnih.gov For instance, certain benzofuran-containing molecules have been shown to protect neuronal cells from β-amyloid-induced toxicity and to increase levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival. nih.govnih.gov

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including the accumulation of amyloid-beta (Aβ) plaques, cholinergic system deficits, and oxidative stress. nih.govnih.gov The multifaceted nature of AD has spurred the development of multi-target-directed ligands (MTDLs), and the benzofuran scaffold has emerged as a promising foundation for such agents. nih.govtandfonline.com

Benzofuran derivatives are being investigated for their ability to simultaneously address several aspects of AD pathology. nih.gov Studies have shown that these compounds can inhibit the aggregation of Aβ peptides, block cholinesterase enzymes, and scavenge reactive oxygen species. frontiersin.orgijpsonline.com For example, a benzofuran derivative, MDR-1339, not only demonstrated significant anti-Aβ aggregation activity and protected against Aβ-induced cytotoxicity but also improved memory and learning in animal models of AD by reducing amyloid accumulation in the brain. ijpsonline.com This multi-target approach is considered a more effective strategy for developing impactful AD therapeutics compared to single-target agents. nih.gov

Cholinesterase Inhibition

A primary therapeutic strategy for managing AD symptoms involves inhibiting cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govijpsonline.com Numerous studies have identified benzofuran derivatives as potent inhibitors of both AChE and BChE. nih.govnih.gov

The inhibitory activity can be modulated by the type and position of substituents on the benzofuran ring system. nih.gov For instance, a series of hydroxylated 2-phenylbenzofuran (B156813) derivatives showed significant and selective inhibitory activity against BChE, an enzyme whose activity notably increases in the later stages of AD. nih.gov The introduction of hydroxyl groups and halogens onto the molecular scaffold was found to enhance inhibitory potency. nih.govnih.gov Computational docking studies have supported these findings, revealing how these derivatives interact with key residues within the catalytic sites of the enzymes. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Hydroxylated 2-phenylbenzofuran (Compound 15) | BChE | 6.23 µM | nih.gov |

| Hydroxylated 2-phenylbenzofuran (Compound 17) | BChE | 3.57 µM | nih.gov |

| Benzofuran-azacyclic hybrid (Compound 4m) | AChE | Potent Inhibitor | nih.gov |

| Benzofuran-azacyclic hybrid (Compound 4e) | AChE & BACE-1 | Dual Inhibitor | nih.gov |

| Benzofuran-azacyclic hybrid (Compound 4h) | AChE & BACE-1 | Dual Inhibitor | nih.gov |

Anti-Amyloid Aggregation Activity

The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ42 form, into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. frontiersin.orgfrontiersin.org Consequently, inhibiting this aggregation process is a key therapeutic goal. researchgate.net The benzofuran scaffold has been identified as a core structure in the development of Aβ aggregation modulators. researchgate.netnih.gov

Thioflavin T (ThT) fluorescence assays, a standard method for monitoring amyloid fibrillization in vitro, have been used to evaluate the efficacy of benzofuran derivatives. unito.itnih.gov Studies on N-phenylbenzofuran-2-carboxamide derivatives revealed that specific substitutions significantly influence their interaction with Aβ42. researchgate.netnih.gov For example, compounds featuring a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.netnih.gov In contrast, other derivatives were found to accelerate fibrillogenesis, highlighting the scaffold's potential to either inhibit or promote aggregation depending on its chemical modification. nih.govnih.gov This dual capability makes these compounds valuable pharmacological tools for studying the mechanisms of amyloid self-assembly. nih.govnih.gov

| Compound Class | Effect on Aβ42 Aggregation | Key Finding | Reference |

|---|---|---|---|

| N-phenylbenzofuran-2-carboxamide (with methoxyphenol) | Inhibition | Maximum inhibition of 54% observed for one derivative. | researchgate.netnih.gov |

| N-phenylbenzofuran-2-carboxamide (with 4-methoxyphenyl) | Acceleration | Up to a 2.7-fold increase in fibrillogenesis. | researchgate.netnih.gov |

| N-phenylbenzofuran-2-carboxamide (Compound 7a) | Acceleration | 1.5 to 4.7-fold increase in fibrillogenesis. | nih.gov |

Enzyme Inhibition Studies

Beyond their neuroprotective roles, derivatives of this compound and related benzofuran structures have been investigated for their ability to modulate the activity of other critical enzyme systems involved in cellular metabolism and disease progression.

Cytochrome P450 (CYP) Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov The inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. While specific studies on this compound are limited, research on related benzofuran structures indicates a potential for interaction with the CYP system.

For example, in silico studies of certain benzofuran derivatives predicted high metabolism by CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes in humans. nih.gov Other research on benzoflavones, which share structural similarities, has shown potent and differential effects on CYP isoforms, with some compounds inhibiting CYP1A2 while activating CYP3A4. nih.gov This suggests that compounds based on the benzofuran scaffold have the potential to modulate CYP enzyme activity, a factor that is critical to consider in drug development to avoid adverse interactions. researchgate.net

Sirtuin (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases. nih.govnih.gov Sirtuin 2 (SIRT2) in particular has emerged as a therapeutic target, and benzofuran has been identified as a preferential scaffold for developing selective SIRT2 inhibitors. nih.govsemanticscholar.org

Enzymatic assays have demonstrated that a range of benzofuran derivatives exhibit potent and selective inhibitory activity against SIRT2, with little to no effect on other isoforms like SIRT1 and SIRT3. nih.govnih.gov Researchers have found that benzofuran and furan-based compounds preferentially target SIRT2, whereas other heterocyclic structures like indoles and benzimidazoles are often less selective. nih.gov The inhibitory potency of these compounds is typically in the micromolar range, with specific substitutions on the benzofuran ring influencing the degree of inhibition. nih.govnih.gov Molecular docking studies suggest that the benzofuran core interacts with key amino acid residues, such as Gln167 and Arg97, within the SIRT2 active site, providing a structural basis for its inhibitory action. semanticscholar.org

| Compound Class/ID | SIRT2 IC50 | Selectivity | Reference |

|---|---|---|---|

| Benzofuran derivatives (general) | 3.81 µM to 95.21 µM | Selective over SIRT1 and SIRT3 (IC50 > 100 µM) | nih.gov |

| Compound 7e (benzyl sulfone derivative) | 3.81 µM | More potent than reference inhibitor Tenovin-6 | nih.gov |

| AGK2 (Furan-based reference inhibitor) | 3.5 µM | Selective SIRT2 inhibitor | selleckchem.com |

| Tenovin-6 (Reference inhibitor) | 10 µM | Inhibitor of SIRT1 and SIRT2 | selleckchem.com |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and neurodevelopment. nih.gov Its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target. nih.govresearchgate.net

Derivatives of the benzofuran scaffold have been investigated as inhibitors of GSK-3β. Research has shown that hybrid molecules incorporating the benzofuran ring can exhibit potent inhibitory activity. For instance, a series of oxindole-benzofuran hybrids were designed and synthesized as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and GSK-3β, which are key oncotargets in breast cancer cell lines. researchgate.net Similarly, benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been developed as highly potent GSK-3β inhibitors, with extensive structure-activity relationship (SAR) studies conducted to improve their potency and aqueous solubility. researchgate.net One such derivative demonstrated an exceptionally low IC50 value of 13 pM. researchgate.net These findings underscore the importance of the benzofuran nucleus as a foundational element for the design of potent GSK-3β inhibitors.

Table 1: GSK-3β Inhibitory Activity of Select Benzofuran Derivatives

| Compound Class | Specific Derivative Example | GSK-3β IC50 | Reference |

|---|---|---|---|

| Benzofuran-3-yl-(indol-3-yl)maleimides | Compound 31 (azaindole analog) | 13 pM | researchgate.net |

| Benzofuran-3-yl-(indol-3-yl)maleimides | Hydroxyethyl analogue 2 | 21 nM | researchgate.net |

| N-(pyridin-2-yl)cyclopropanecarboxamide Scaffold | Compound 36 | 70 nM | nih.gov |

Urease and α-Amylase Inhibition

The benzofuran framework is also central to the development of inhibitors for metabolic enzymes such as urease and α-amylase. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori. Similarly, α-amylase is a crucial enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type-2 diabetes. nih.gov

Studies have demonstrated that synthetic benzofuran derivatives can be effective inhibitors of both enzymes. A series of benzofuran-based-thiazolidinone analogues showed varying degrees of urease inhibitory activity, with some compounds exhibiting significantly greater potency than the standard drug, thiourea (B124793). researchgate.net For example, one analogue displayed an IC50 value of 1.2 ± 0.01 µM, compared to 21.40 ± 0.21 µM for thiourea. researchgate.net

In the context of α-amylase inhibition, benzofuran carbohydrazide (B1668358) analogues have been synthesized and evaluated. Many of these compounds showed potent α-amylase inhibitory activity, with IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.gov Specifically, one derivative was identified with an IC50 value of 1.078±0.19 µM. nih.gov

Table 2: Urease and α-Amylase Inhibitory Activity of Benzofuran Derivatives

| Enzyme | Compound Class | Most Potent Derivative IC50 (µM) | Standard Drug IC50 (µM) | Reference |

|---|---|---|---|---|

| Urease | Benzofuran-based-thiazoldinone | 1.2 ± 0.01 | 21.40 ± 0.21 (Thiourea) | researchgate.net |

| α-Amylase | Benzofuran carbohydrazide | 1.078 ± 0.19 | 0.62 ± 0.22 (Acarbose) | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). LSD1 is overexpressed in various cancers, making it an attractive target for anticancer drug development.

Recently, a series of novel benzofuran derivatives were specifically designed and synthesized as LSD1 inhibitors. These compounds were found to potently suppress the enzymatic activity of LSD1 and inhibit the proliferation of various tumor cells. The most promising compound from this series, designated as 17i , demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM. Furthermore, this compound showed robust antitumor efficacy in a xenograft tumor model without causing significant side effects, highlighting its potential as a lead compound for further development.

Table 3: LSD1 Inhibitory Activity of a Benzofuran Derivative

| Compound | LSD1 IC50 (µM) | Anti-proliferative Activity (MCF-7 cells) IC50 (µM) | Reference |

|---|---|---|---|

| Compound 17i | 0.065 | 2.90 ± 0.32 |

Immunomodulatory Effects

Beyond enzyme inhibition, derivatives of the benzofuran core structure have been shown to possess significant immunomodulatory properties. These effects are primarily mediated through their interaction with sphingosine-1-phosphate (S1P) receptors, which are critical regulators of immune cell trafficking.

Sphingosine-1-phosphate Receptor (S1P1) Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor expressed on lymphocytes that plays a pivotal role in their egress from secondary lymphoid organs into the circulatory system. Agonism at the S1P1 receptor leads to its internalization, which in turn traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation. This mechanism is a clinically validated strategy for treating autoimmune diseases like multiple sclerosis.

A novel series of benzofuran-based compounds have been discovered as potent and selective S1P1 receptor agonists. One lead molecule, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, demonstrated high potency with an EC50 of 16 nM in a GTPγS binding assay for the human S1P1 receptor. Crucially, this compound exhibited over 1000-fold selectivity for S1P1 over the S1P3 subtype, an important feature as S1P3 agonism is associated with adverse cardiovascular effects like bradycardia.

Table 4: S1P Receptor Activity of a Benzofuran Derivative

| Compound | hS1P1 EC50 (nM) (GTPγS Assay) | hS1P3 EC50 (µM) (Ca2+ Flux Assay) | Selectivity (S1P3/S1P1) | Reference |

|---|---|---|---|---|

| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | 16 | 27 | >1000-fold |

Impact on Blood Lymphocyte Counts

The functional consequence of potent S1P1 agonism is a reduction in the number of circulating peripheral lymphocytes, a condition known as lymphopenia. This effect is the primary mechanism behind the immunomodulatory action of S1P1 agonists.

The lead benzofuran derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, was evaluated for its in vivo efficacy. Following oral administration to rats, the compound induced a significant, dose-dependent reduction in peripheral blood lymphocyte counts. At a dose of 0.3 mg/kg, a substantial decrease in lymphocytes was observed 24 hours post-dose, demonstrating the compound's potent immunomodulatory activity in vivo. This sequestration of lymphocytes in lymphoid tissues effectively reduces the autoimmune response, as demonstrated by the compound's efficacy in a mouse model of multiple sclerosis.

Structure Activity Relationship Sar Studies of 2 6 Hydroxybenzofuran 3 Yl Acetic Acid Derivatives

Influence of the Hydroxyl Group at Position 6 on Biological Activity

The hydroxyl group (-OH) at the 6-position of the benzofuran (B130515) ring is a key determinant of biological activity and target selectivity. nih.govnih.gov This functional group is prevalent in numerous biologically significant molecules and can participate in crucial interactions with enzyme active sites. nih.gov

Research into 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide skeletons has revealed that modifications at this position can dramatically alter the compound's inhibitory profile. For instance, derivatives featuring a 6'-sulfonyloxy group exhibit outstanding affinity for monoamine oxidase A (MAO-A) with pronounced selectivity over MAO-B. nih.gov Conversely, replacing this with a 6'-benzyloxy group inverts the selectivity, leading to potent monoamine oxidase B (MAO-B) inhibition. nih.gov This demonstrates that the nature of the substituent at position 6 directly modulates the interaction with the active sites of different enzyme isoforms.

Furthermore, in the context of anti-Alzheimer's disease agents, the presence of hydroxyl groups on the aromatic core of 2-arylbenzofuran compounds is correlated with increased inhibitory activity against β-secretase (BACE1). nih.gov Studies suggest that the inclusion of two or more hydroxyl groups on the aromatic ring can enhance BACE1 inhibition, highlighting the importance of this functional group for specific enzymatic interactions. nih.gov

Role of the Acetic Acid Side Chain at Position 3

The acetic acid moiety at the 3-position of the benzofuran core is fundamental to the biological activity of this class of compounds. This side chain often acts as a critical anchor, enabling the molecule to bind within the catalytic pocket of target enzymes. The plant hormone indole-3-acetic acid (IAA), a structural analog, exemplifies the importance of this side chain in biological communication and interaction. mdpi.com

In studies on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, the 2-(thiophen-2-yl)acetic acid portion of lead compounds was found to establish essential van der Waals contacts with key amino acid residues in the enzyme's active site, including Gly35, Leu39, and Phe44. frontiersin.org This interaction is crucial for the compound's inhibitory activity. The synthesis of various benzofuran derivatives, such as 3-formylbenzofurans and 3-acylbenzofurans, often utilizes strategies that build upon or modify this position, underscoring its significance in developing biologically active molecules. nih.gov The structural integrity of this side chain is therefore considered a vital component for achieving desired biological effects.

Impact of Substituents on the Benzofuran Ring

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring is a widely employed strategy to enhance anticancer activity. nih.gov Halogenated benzofuran derivatives represent an important class of compounds with significant cytotoxic potential. nih.gov

Studies have consistently shown that introducing bromine into the structure increases the cytotoxic potential of benzofurans. nih.gov Brominated derivatives often appear to be more cytotoxic than their chlorinated counterparts, a difference potentially attributable to factors like electronegativity, atomic radii, and molecular polarity. nih.gov For example, adding a fluorine atom at position 4 of a 2-benzofuranyl group coupled to an amiloride derivative resulted in a twofold increase in inhibitory potency against the urokinase-type plasminogen activator (uPA). mdpi.com The position of the halogen is a key factor in determining the cytotoxic activity. nih.gov This enhancement is not limited to benzofurans; studies on antimicrobial peptides have also shown that halogenation can increase antimicrobial efficacy and proteolytic stability. nih.gov

| Compound Modification | Effect on Biological Activity | Cell Lines/Targets Affected |

|---|---|---|

| Introduction of Bromine | Increased cytotoxic potential compared to parent compound and chlorinated derivatives. nih.gov | A549 (Lung Carcinoma), HepG2 (Liver Carcinoma) researchgate.net |

| Introduction of Chlorine | Enhanced antiproliferative effects. nih.gov | A549 (Lung Carcinoma) researchgate.net |

| Fluorine at Position 4 | 2-fold increase in potency and inhibitory activity. mdpi.com | uPA (urokinase-type plasminogen activator) mdpi.com |

Alkyl and alkoxy groups are important substituents that can modulate the biological activity of benzofuran derivatives. The presence of a methoxy (B1213986) group, for instance, can be critical for maintaining cytotoxic effects. In certain hybrid derivatives, the lack of a methoxy substituent on the heterocyclic ring was found to be detrimental to its anticancer activity. mdpi.com

The introduction of various alkyl chains can also influence the compound's properties by altering its lipophilicity and steric profile, which may affect light absorption and photoreactivity. researchgate.net In the synthesis of selective SIRT2 inhibitors, both electron-donating methoxy groups and electron-withdrawing fluoro groups were chosen as substituents at the 6-position to explore the structure-activity relationships, indicating the importance of such modifications in tuning the electronic properties of the molecule. mdpi.com

Creating hybrid molecules by linking the benzofuran core to other heterocyclic systems is a successful strategy for developing agents with specific biological activities. Novel bromo-substituted benzofurans linked to heterocyclic cores such as N-substituted pyrazole, isoxazole, and pyridine have been found to act as p38α MAP kinase inhibitors and exhibit cytotoxic activity against breast cancer cells. nih.gov Similarly, hybrid derivatives incorporating a quinazolinone ring have been tested for their ability to inhibit the growth of human breast cancer (MCF-7) cells. mdpi.com These findings indicate that the benzofuran scaffold serves as a versatile platform for the development of targeted therapies by combining it with other pharmacologically active heterocyclic moieties.

Correlation between Structural Modifications and Specific Biological Activities

Specific structural modifications to the 2-(6-hydroxybenzofuran-3-yl)acetic acid framework correlate directly with distinct biological activities. The strategic placement of different functional groups allows for the fine-tuning of a compound's potency and selectivity toward various biological targets, including enzymes and cancer cells.

The modification of the hydroxyl group at position 6 is a prime example of how a single change can switch target selectivity. As noted, a 6'-sulfonyloxy group confers high affinity for MAO-A, whereas a 6'-benzyloxy group at the same position results in potent and selective MAO-B inhibition. nih.gov This highlights a clear structural basis for isoform-selective enzyme inhibition.

In the realm of anticancer agents, halogenation is strongly correlated with increased cytotoxicity. The introduction of electron-withdrawing groups, particularly halogens like bromine and chlorine, significantly enhances antiproliferative activity. nih.govmdpi.com Specifically, brominated derivatives have demonstrated higher cytotoxic potential against lung and liver cancer cell lines compared to chlorinated analogs. nih.govresearchgate.net

Furthermore, the number and position of hydroxyl groups on the aromatic ring are directly linked to neuroprotective activities. The presence of multiple hydroxyl groups on the 2-arylbenzofuran core has been shown to increase inhibitory activity against BACE1, a key target in Alzheimer's disease research. nih.gov

| Structural Modification | Resulting Biological Activity | Relevant Target/Application |

|---|---|---|

| 6'-Sulfonyloxy group | Potent and selective MAO-A inhibition. nih.gov | Monoamine Oxidase A |

| 6'-Benzyloxy group | Potent and selective MAO-B inhibition. nih.gov | Monoamine Oxidase B |

| Bromination of the benzofuran ring | Significantly increased cytotoxicity. nih.gov | Anticancer (e.g., A549, HepG2 cells) researchgate.net |

| Multiple hydroxyl groups on the aromatic ring | Enhanced BACE1 inhibitory activity. nih.gov | Anti-Alzheimer's Disease |

| Linkage to pyrazole/isoxazole/pyridine | p38α MAP kinase inhibition. nih.gov | Anticancer (Breast Cancer) |

Bioisosteric Replacements and Their Effects on Activity

In the exploration of the structure-activity relationships (SAR) of this compound and its derivatives, bioisosteric replacement serves as a critical strategy to modulate potency, selectivity, and pharmacokinetic properties. This approach involves the substitution of specific functional groups or moieties with others that possess similar physical or chemical properties, with the goal of enhancing the compound's biological activity or conferring other desirable therapeutic characteristics. Key areas of the this compound scaffold that have been subjected to bioisosteric replacement include the carboxylic acid group and the benzofuran core itself.

One notable bioisosteric replacement for the carboxylic acid moiety is the tetrazole ring. The tetrazole group is a well-established non-classical bioisostere of the carboxylic acid, sharing a similar acidic pKa and planar geometry, which allows it to participate in similar ionic and hydrogen bonding interactions with biological targets. In a study focused on a closely related analog, 2-(6-bromobenzofuran-3-yl)acetic acid, which was identified as a fragment hit against the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA, a tetrazole bioisostere was synthesized to mimic the carboxylate functionality mdpi.com. The rationale behind this substitution is often to improve metabolic stability and enhance oral bioavailability, as the tetrazole ring is less susceptible to phase II conjugation reactions compared to a carboxylic acid.

The following table summarizes the key bioisosteric replacements that have been explored for derivatives of the 2-(benzofuran-3-yl)acetic acid scaffold and the observed or expected impact on their biological activity.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Observed/Expected Effects on Activity | Reference Compound Example |

| Carboxylic Acid | Tetrazole | - Mimics acidity and geometry of the carboxylate.- Increases metabolic stability.- May improve pharmacokinetic profile. | - Potential for maintained or improved binding affinity due to similar interactions with the target.- Enhanced in vivo efficacy due to better metabolic properties. | 2-(6-bromobenzofuran-3-yl)acetic acid |

| Benzofuran | Indole | - Maintains the bicyclic aromatic core.- Introduces a hydrogen bond donor (N-H).- Provides a new point for chemical diversification. | - Potential for increased binding affinity through new hydrogen bonding interactions.- Allows for further SAR exploration via N-substitution. | 2-(6-bromobenzofuran-3-yl)acetic acid |

These examples of bioisosteric replacement highlight the strategic modifications that can be employed to optimize the pharmacological profile of this compound derivatives. By systematically altering key structural features, researchers can fine-tune the interactions between the ligand and its biological target, leading to the development of more potent and effective therapeutic agents.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 2-(6-hydroxybenzofuran-3-yl)acetic acid, and a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in the public domain, the benzofuran (B130515) scaffold to which it belongs has been widely investigated against various therapeutic targets.

Prediction of Binding Modes and Affinities

Docking simulations predict how a ligand fits into the binding site of a target protein and estimate the strength of the interaction, known as binding affinity, often expressed in kcal/mol. For instance, studies on other benzofuran derivatives have successfully predicted their binding modes. Naphthofuran derivatives have been studied as potential dual inhibitors for BACE-1 and GSK-3β, two key targets in Alzheimer's disease. Docking results showed that these derivatives had a better binding affinity compared to previously reported inhibitors, with interactions governed by hydrophobic forces nih.gov. Similarly, in a study of rhodanine and rhodanine-3-acetic acid derivatives as potential aldose reductase inhibitors, the lead compound exhibited a potent binding affinity of -9.6 kcal/mol researchgate.net.

These computational methods can identify key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. For example, docking studies of certain inhibitors with the CDK2 isoform showed strong interactions with the Asp86 amino acid residue lew.ro. Such predictions are invaluable for understanding the structural basis of inhibition and for designing more potent molecules.

Elucidation of Molecular Targets

A primary application of molecular docking is to screen a compound against a panel of known biological targets to identify potential mechanisms of action. The benzofuran core is present in compounds investigated for a wide array of biological activities, suggesting that this compound could potentially interact with a diverse range of targets rsc.org. Computational screening can help prioritize experimental testing by identifying the most likely protein targets.

Table 1: Examples of Molecular Targets Investigated for Benzofuran Derivatives

| Therapeutic Area | Molecular Target | Associated Disease |

|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Neurodegenerative Disease | BACE-1 and GSK-3β | Alzheimer's Disease nih.gov |

| Cancer | Tubulin | Various Cancers nih.gov |

| Signaling | EPAC1 | Cardiovascular Diseases, Diabetes nih.gov |

| Inflammation/Cancer | mPGES-1 | Inflammation, Cancer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis